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Introduction

2-Phenylacrylic acid, also known as atropic acid, is a molecule of interest in various chemical
and pharmaceutical contexts. Its structure, featuring a phenyl group and an acrylic acid moiety,
presents a conjugated system that influences its reactivity and spectroscopic properties.
Understanding the molecule's geometric, vibrational, and electronic characteristics is crucial for
applications ranging from synthesis planning to rational drug design. Quantum chemical
calculations, particularly those employing Density Functional Theory (DFT), offer a powerful
computational approach to elucidate these properties at the molecular level.

This technical guide provides a comprehensive overview of the application of quantum
chemical calculations to 2-phenylacrylic acid. It outlines the theoretical methodologies for
obtaining key molecular parameters and presents available experimental data for comparison.
While a complete set of published computational data specifically for 2-phenylacrylic acid is
not readily available, this guide details the established protocols for generating such data and
provides illustrative examples from closely related molecules.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrddinger equation for a given
molecule, providing insights into its electronic structure and associated properties. For a
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molecule like 2-phenylacrylic acid, DFT is a widely used method due to its balance of

computational cost and accuracy.

A typical workflow for the quantum chemical analysis of an organic molecule involves several

key steps:

Initial Structure Generation

\ 4

Geometry Optimization
A
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Frequency Calculation

Validation
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Refine Structure / Find Transition State
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Analysis of Results
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Caption: A standard workflow for quantum chemical analysis.

Data Presentation: Calculated and Experimental
Properties
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The following tables summarize the types of quantitative data obtained from quantum chemical
calculations and the corresponding experimental values for 2-phenylacrylic acid where
available.

Table 1: Geometric Parameters (Optimized vs.
Experimental)

Computational methods, such as DFT with an appropriate basis set (e.g., B3LYP/6-
311++G(d,p)), are used to determine the molecule's lowest energy conformation. The resulting
bond lengths, bond angles, and dihedral angles can be compared with experimental data from
X-ray crystallography, if available. As of now, a publicly available crystal structure for 2-
phenylacrylic acid has not been identified in the conducted searches.

Calculated Value (A  Experimental Value

Parameter Atom IDs

or °) (A or°)
Bond Lengths
C=0 C8=02 Data not available Data not available
C-O0 C8-01 Data not available Data not available
Ca=CpB C7=C9 Data not available Data not available
Ca-C(phenyl) C7-C1 Data not available Data not available
Ca-C(carboxyl) C7-C8 Data not available Data not available
Bond Angles
C(phenyl)-Ca=Cp C1-C7=C9 Data not available Data not available
C(carboxyl)-Ca=Cp C8-C7=C9 Data not available Data not available
0=C-O 02=C8-01 Data not available Data not available
Dihedral Angles
Phenyl-Acryl C2-C1-C7=C9 Data not available Data not available
Acryl-Carboxyl C9=C7-C8=02 Data not available Data not available
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Note: Specific calculated and experimental geometric parameters for 2-phenylacrylic acid

were not found in the performed literature search. The table serves as a template for data

presentation.

Table 2: Vibrational Frequencies (Calculated vs.
Experimental FT-IR)

Frequency calculations are performed at the same level of theory as the geometry optimization.

These calculations predict the vibrational modes of the molecule, which can be correlated with

experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated

frequencies to improve agreement with experimental data.

Vibrational Mode

Calculated
Frequency (cm™?)
(Scaled)

Experimental FT-IR
Frequency (cm™?)

[1]

Assignment

O-H stretch Data not available Broad band ~3000 Carboxylic acid
C-H stretch (aromatic)  Data not available ~3060 Phenyl group
C-H stretch (vinyl) Data not available ~3030 Acrylate group
C=0 stretch Data not available 1706 Carboxylic acid
C=C stretch (vinyl) Data not available ~1630 Acrylate group
C=C stretch )

) Data not available ~1600, 1495, 1450 Phenyl group
(aromatic)
O-H bend Data not available ~1420 Carboxylic acid
C-O stretch Data not available ~1290 Carboxylic acid
C-H bend (out-of- ) Phenyl and vinyl

Data not available ~930, 770, 700

plane)

groups

Note: Specific calculated vibrational frequencies for 2-phenylacrylic acid were not found. The

experimental data is based on the provided FT-IR spectrum.[1]

Table 3: Electronic Properties (HOMO-LUMO Analysis)
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The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied
Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior,
including its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key
parameter in this analysis.

Parameter Calculated Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Note: Specific HOMO-LUMO energy values for 2-phenylacrylic acid were not found in the
literature search.

Table 4: Spectroscopic Data (Calculated vs.
Experimental)

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-
Vis), while methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate NMR
chemical shifts.
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Spectrum Parameter

Calculated Value

Experimental Value

UV-Vis Amax (nm)

Data not available

Data not available for
2-phenylacrylic acid.
For the related trans-
cinnamic acid, Amax is
~273 nm.[2]

1H NMR o (ppm)

Data not available

7.43-7.47 (m, 2H),
7.35-7.41 (m, 3H),
6.56 (s, 1H), 6.04 (s,
1H)[1]

13C NMR o (ppm)

Data not available

172.22, 140.78,
136.25, 129.55,
128.59, 128.50,
128.28[1]

Note: Calculated spectroscopic data for 2-phenylacrylic acid were not found. Experimental

NMR data is from a supplementary information file.[1]

Experimental Protocols & Computational

Methodologies

Synthesis of 2-Phenylacrylic Acid

Several synthetic routes to 2-phenylacrylic acid have been reported. Acommon method

involves the reaction of phenylacetic acid with paraformaldehyde in the presence of a base.
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Reactants Conditions

Phenylacetic Acid Paraformaldehyde Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (60-100 °C)

Reaction

2-Phenylacrylic Acid

Click to download full resolution via product page

Caption: Synthetic scheme for 2-Phenylacrylic acid.

A detailed experimental protocol can be found in various patents and chemical literature.[2]

Computational Details

The following outlines a standard computational methodology for obtaining the theoretical data
presented in the tables above.

Software: Gaussian, ORCA, or other quantum chemistry software packages can be used.
Methodology:
o Geometry Optimization:

o The initial structure of 2-phenylacrylic acid is built using a molecular editor.

o A geometry optimization is performed using DFT, commonly with the B3LYP functional and
a basis set such as 6-311++G(d,p). This level of theory generally provides a good balance
between accuracy and computational cost for organic molecules.

o The optimization is run until a stationary point on the potential energy surface is found.
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e Frequency Calculation:

o Afrequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p))
on the optimized geometry.

o The absence of imaginary frequencies confirms that the optimized structure is a true
minimum on the potential energy surface.

o The calculated vibrational frequencies and their corresponding IR intensities are obtained.
These are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match
experimental data.

» Electronic Property Calculations:

o HOMO-LUMO Analysis: The energies of the frontier molecular orbitals (HOMO and
LUMO) are obtained from the output of the geometry optimization calculation. The energy
gap is then calculated as E(LUMO) - E(HOMO).

o UV-Vis Spectrum: A Time-Dependent DFT (TD-DFT) calculation is performed on the
optimized geometry to obtain the electronic excitation energies and oscillator strengths.
The simulated spectrum can then be plotted.

o NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable
approach for calculating NMR chemical shifts. This calculation is performed on the
optimized geometry, and the resulting shielding tensors are converted to chemical shifts by
referencing them to a standard (e.qg., tetramethylsilane).

Optimized Geometry

C ;lculated Properti‘ p

<
w
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Vibrational Frequencies HOMO-LUMO Energies UV-Vis Spectrum (TD-DFT) NMR Shifts (GIAO)
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Caption: Relationship between optimized geometry and property calculations.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the structure,
reactivity, and spectroscopic properties of 2-phenylacrylic acid. While a complete set of pre-
existing computational data for this specific molecule is not readily available in the surveyed
literature, this guide has outlined the standard, robust methodologies that researchers can
employ to generate this valuable information. The provided experimental data for FT-IR and
NMR serves as a crucial benchmark for validating future computational results. By following the
detailed workflows and protocols described herein, scientists and drug development
professionals can leverage computational chemistry to gain deeper insights into the molecular
characteristics of 2-phenylacrylic acid, thereby facilitating its application in their respective
fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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